molecular formula C5H10N2O B2521669 (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine CAS No. 154153-24-9

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

Cat. No.: B2521669
CAS No.: 154153-24-9
M. Wt: 114.148
InChI Key: OGPKKHIMHVLSJE-UHFFFAOYSA-N
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Description

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is a heterocyclic compound with a molecular formula of C5H10N2O. It features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from hydroximoyl chloride . The reaction is carried out at room temperature in methanol or using excess reactants as solvents, with reaction times varying from 5 to 10 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be expected in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced amines, and substituted oxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its versatility in forming various derivatives makes it valuable in medicinal chemistry and other fields .

Properties

IUPAC Name

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-2-5(3-6)7-8-4/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPKKHIMHVLSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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